molecular formula C8H7ClO2 B119993 Piperonyl chloride CAS No. 20850-43-5

Piperonyl chloride

Cat. No.: B119993
CAS No.: 20850-43-5
M. Wt: 170.59 g/mol
InChI Key: DWSUJONSJJTODA-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyl chloride can be synthesized through the chloromethylation of piperonal. The process involves the reaction of piperonal with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactions. This method involves passing piperonal and a chloromethylation reagent through a reactor under controlled conditions. The continuous flow process offers advantages such as higher yields, better control over reaction parameters, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Piperonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.

    Oxidation Reactions: this compound can be oxidized to form piperonylic acid.

    Reduction Reactions: It can be reduced to form piperonyl alcohol.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted benzodioxoles.

    Oxidation Reactions: Piperonylic acid.

    Reduction Reactions: Piperonyl alcohol.

Scientific Research Applications

Piperonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reactivity as an electrophile, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, allows for the synthesis of a wide range of compounds .

Properties

IUPAC Name

5-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUJONSJJTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066660
Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20850-43-5
Record name Piperonyl chloride
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Record name Piperonyl chloride
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Synthesis routes and methods I

Procedure details

Piperonyl alcohol (10 g, 65.7 mmol) was dissolved in benzene. Triethylamine (11 ml, 78.8 mmol) and thionyl chloride (11 ml, 131.4 mmol) were added dropwise thereto and was stirred for 24 hours at 0° C. The reaction mixture was extracted with sodium bicarbonate and ethyl acetate, the organic layer was separated, and dried over anhydrous magnesium sulfate to obtain 5-chloromethyl benzo[1,3]dioxol (11.2 g, yield 100%).
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Synthesis routes and methods II

Procedure details

153.9 g (1.29 mols) of thionyl chloride are poured onto 65.6 g (0.431 mol) of 3,4-methylenedioxybenzyl alcohol. The mixture is stirred for 90 minutes at ambient temperature (15°-25° C.) and the excess thionyl chloride is then evaporated. The residue is taken up in dimethylformainde (DMF) and the latter is then evaporated. Finally, the residue is taken up in 500 ml of DMF (it is not necessary to isolate the 3,4-methylenedioxybenzyl chloride thus obtained).
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Synthesis routes and methods III

Procedure details

A typical process for preparing piperonal from 1,2-methylenedioxybenzene has been reported by P. P. Shorygin et al. [J. Gen. Chem. (U.S.S.R.), 8,975 (1938)]. This is a two-step process. In the first step, 1,2-methylenedioxybenzene is reacted with formalin in petroleum benzine under the influence of hydrogen chloride gas and zinc chloride to form piperonyl chloride (with a 70-78% yield based on the amount of 1,2-methylenedioxybenzene having reacted). This is followed by the second step in which the piperonyl chloride is reacted with an equimolar amount of hexamine in 60% alcohol to give a 70-80% yield of piperonal. By E. D. Laskina et al. [Chemical Abstracts, 57,9714 (1962)], another process has been described in which 1,2-methelenedioxybenzene is reacted with formalin in the presence of a large excess of the sodium salt of m-nitrobenzenesulfonic acid, hydrogen chloride, and an aluminum catalyst to give a 42.4% yield of piperonal.
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70%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

15.04 ml of thionyl chloride are added dropwise, at 0° C., over the space of 25 min and under argon, to 10.82 g of 3,4-methylenedioxybenzyl alcohol (Fluka, Buchs, Switzerland) and 48 g of diisopropylaminomethylpolystyrene (polyhunig base: polystyrene crosslinked with 2% divinylbenzene, diisopropylaminomethylated; Fluka, Buchs, Switzerland) in 200 ml of abs. ether. After having been stirred at 0° C. for a further 1.5 h, the mixture is filtered with suction and the filtrate is concentrated on a RE and then under HV. The residue is purified by chromatography on silica gel (eluent: C), and the title compound thus obtained. TLC Rf (hexane:ethyl acetate, 4:1)=0.47; 1H-NMR (200 MHz, CDCl3): 6.95-6.7(m, 3H), 5.97(s, 2H), 4.53(s, 2H).
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15.04 mL
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polystyrene
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Q & A

Q1: What is the primary synthetic use of Piperonyl Chloride highlighted in the research?

A1: this compound serves as a crucial building block in synthesizing Piribedil [, , ], a pharmaceutical compound. It reacts with 1-(2-pyrimidyl)piperazine through an N-alkylation reaction to yield Piribedil.

Q2: Can you describe an efficient method for synthesizing this compound?

A2: Research suggests a high-yield synthesis of this compound [] starting with 1,3-Benzodioxole. The process involves monochloromethylation using aqueous formaldehyde and hydrogen chloride gas in the presence of quaternary ammonium salts acting as micellar catalysts. This method boasts high conversion rates (over 98%) and excellent selectivity (up to 97%) for this compound.

Q3: Are there alternative synthetic routes to produce Piribedil that utilize this compound?

A3: Yes, one study [] describes an improved synthesis of Piribedil where this compound is synthesized through a two-step process:

    Q4: Apart from Piribedil synthesis, is this compound utilized in synthesizing other compounds?

    A4: Yes, research indicates that this compound is a versatile reagent []. For instance, it participates in palladium-catalyzed cross-coupling reactions with tris[(4-alkyl- or -aryl)furan-3-yl]boroxines. This reaction leads to the formation of unsymmetrical, 3,4-disubstituted furans, showcasing its broader applicability in organic synthesis.

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